An In-depth Technical Guide to the Mechanism of Action of 5-Hydroxydecanoate
An In-depth Technical Guide to the Mechanism of Action of 5-Hydroxydecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxydecanoate (5-HD) is a widely utilized pharmacological tool, primarily known for its role as an antagonist of ATP-sensitive potassium (KATP) channels, particularly the mitochondrial isoform (mitoKATP). Its ability to block the protective effects of ischemic and pharmacological preconditioning has made it a cornerstone in cardiovascular research. However, emerging evidence reveals a more complex mechanism of action extending beyond simple channel blockade. 5-HD undergoes metabolic activation within the cell, converting to 5-hydroxydecanoyl-CoA, which subsequently enters and interacts with the mitochondrial fatty acid β-oxidation pathway. This interaction not only influences cellular energy metabolism but also presents a secondary mechanism for its observed physiological effects. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of 5-HD, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to facilitate a deeper understanding for researchers in the field.
Core Mechanisms of Action
The biological effects of 5-Hydroxydecanoate are primarily attributed to two interconnected mechanisms: direct inhibition of ATP-sensitive potassium channels and modulation of mitochondrial fatty acid metabolism.
Inhibition of ATP-Sensitive Potassium (KATP) Channels
5-HD is widely cited as a selective inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel, although it also exhibits effects on the sarcolemmal KATP (sarcoKATP) channel.
-
Mitochondrial KATP (mitoKATP) Channels: The blockade of mitoKATP channels by 5-HD is a key component of its mechanism, particularly in the context of cardioprotection. The opening of these channels is considered a crucial step in ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic event. By inhibiting mitoKATP, 5-HD abrogates this protective effect.[1] The inhibition of K+ flux through mitoKATP by 5-HD has been demonstrated in isolated mitochondria.
-
Sarcolemmal KATP (sarcoKATP) Channels: While often considered selective for the mitochondrial channel, 5-HD has been shown to inhibit sarcoKATP channels as well. However, the conditions under which this inhibition occurs are critical. Studies using inside-out patches from rat ventricular myocytes have shown that 5-HD inhibits sarcoKATP channel activity, but only in the presence of non-inhibitory concentrations of ATP.[2] In intact myocytes, however, 5-HD fails to reverse the activation of sarcoKATP channels, suggesting that in a cellular context, its primary target may indeed be mitochondrial.[2] There is some discrepancy in the literature regarding the potency of 5-HD on sarcolemmal channels, with one study reporting insensitivity to concentrations as high as 500 µM.[3]
Metabolic Activation and Interference with β-Oxidation
A significant aspect of 5-HD's mechanism of action is its intracellular metabolism. 5-HD serves as a substrate for acyl-CoA synthetase, an enzyme located on the outer mitochondrial membrane and in the matrix, which converts it to 5-hydroxydecanoyl-CoA (5-HD-CoA).[4] This metabolic activation is a critical step, as 5-HD-CoA is the active form that interacts with downstream metabolic pathways.
The primary metabolic pathway affected is mitochondrial fatty acid β-oxidation. 5-HD-CoA is a substrate for the enzymes of this pathway, but its metabolism is inefficient, creating a bottleneck.[5][6] Specifically, the penultimate step of β-oxidation of 5-HD-CoA is significantly slower than that of its physiological counterpart, decanoyl-CoA.[5] This leads to two key consequences:
-
Reduced energy production from 5-HD itself: The slow metabolism of 5-HD-CoA means it is a poor substrate for ATP production.
-
Inhibition of the metabolism of other fatty acids: The accumulation of 5-HD-CoA and its metabolites can competitively inhibit the oxidation of other, more efficient fatty acid substrates.[5]
This interference with fatty acid metabolism has significant implications for cellular energetics, particularly in tissues with high energy demands like the heart.
Quantitative Data
The following tables summarize the key quantitative data related to the mechanism of action of 5-Hydroxydecanoate.
| Target | Parameter | Value | Species/System | Reference(s) |
| Sarcolemmal KATP (sarcKATP) Channel | IC50 | ~30 µM | Rat ventricular myocytes (inside-out patch) | [2][7] |
| Mitochondrial KATP (mitoKATP) Channel | K1/2 | 45-75 µM | Rat heart and liver mitochondria | [8] |
| Sarcolemmal KATP (Kir6.2/SUR2A) | Inhibition | Insensitive | HEK293 cells expressing Kir6.2/SUR2A | [3] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Km for 5-HD-CoA | 12.8 ± 0.6 µM | Purified human liver MCAD | [3] |
| Enoyl-CoA Hydratase | Km for 5-HD-enoyl-CoA | 12.7 ± 0.6 µM | Purified enzyme | [9] |
| Enoyl-CoA Hydratase | Vmax for 5-HD-enoyl-CoA | 25.7 ± 0.5 µM min⁻¹ | Purified enzyme | [9] |
Signaling Pathways and Logical Relationships
The actions of 5-HD intersect with critical cellular signaling pathways, most notably those involved in cardioprotection.
Blockade of Cardioprotective Signaling
Ischemic preconditioning (IPC) activates a cascade of pro-survival signaling pathways, including the Reperfusion Injury Salvage Kinase (RISK) pathway, which involves kinases such as PI3K and Akt. The activation of these pathways is thought to converge on mitochondria to exert a protective effect, partly through the opening of mitoKATP channels and the inhibition of the mitochondrial permeability transition pore (mPTP). 5-HD, by inhibiting mitoKATP, is positioned to block these downstream protective effects. Furthermore, the metabolic consequences of 5-HD, such as altered redox state and substrate availability, can also influence these signaling cascades.
Metabolic Fate and Consequences of 5-Hydroxydecanoate
The metabolic pathway of 5-HD is a critical component of its mechanism of action. The following diagram illustrates the conversion of 5-HD to its active form and its subsequent interaction with and inhibition of fatty acid β-oxidation.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of 5-Hydroxydecanoate.
Patch-Clamp Electrophysiology for KATP Channel Activity
This protocol is adapted for recording single-channel currents from inside-out patches of ventricular myocytes to assess the direct effects of 5-HD on sarcoKATP channels.
1. Cell Preparation:
- Isolate ventricular myocytes from adult rat hearts by enzymatic digestion.
- Plate the isolated myocytes on laminin-coated glass coverslips and allow them to adhere.
2. Pipette and Solutions:
- Pipette Solution (in mM): 140 KCl, 1.2 MgCl₂, 10 HEPES, adjusted to pH 7.4 with KOH.
- Bath Solution (in mM): 140 KCl, 1.2 MgCl₂, 1 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.
- Pull borosilicate glass pipettes to a resistance of 5-10 MΩ when filled with the pipette solution.
3. Recording Procedure:
- Establish a gigaohm seal (>1 GΩ) between the patch pipette and the myocyte membrane.
- Excise the patch to achieve the inside-out configuration.
- Hold the membrane potential at -60 mV.
- Record baseline KATP channel activity in the bath solution.
- To study the ATP-dependent inhibition by 5-HD, perfuse the patch with the bath solution containing a non-inhibitory concentration of ATP (e.g., 10-100 µM).
- After establishing a stable baseline in the presence of ATP, perfuse with the same ATP-containing solution supplemented with varying concentrations of 5-HD (e.g., 1-100 µM).
- Record channel activity at each concentration to determine the dose-dependent inhibition.
4. Data Analysis:
- Analyze the single-channel recordings to determine the open probability (NPo) of the KATP channels.
- Plot the percentage of inhibition of NPo as a function of 5-HD concentration to calculate the IC50 value.
start [label="Start: Isolated Myocyte"];
giga_seal [label="Form Gigaohm Seal"];
excise [label="Excise to Inside-Out Patch"];
baseline [label="Record Baseline Activity\n(0 ATP)"];
add_atp [label="Perfuse with Low ATP"];
add_5hd [label="Perfuse with Low ATP + 5-HD"];
washout [label="Washout"];
analyze [label="Analyze Channel Open Probability"];
end [label="End"];
start -> giga_seal;
giga_seal -> excise;
excise -> baseline;
baseline -> add_atp;
add_atp -> add_5hd;
add_5hd -> washout;
washout -> add_atp [style=dashed];
add_5hd -> analyze;
analyze -> end;
}
Caption: Experimental workflow for inside-out patch-clamp analysis of 5-HD.
Mitochondrial Respiration Assay
This protocol describes the measurement of oxygen consumption in isolated heart mitochondria to assess the effects of 5-HD and its metabolites on respiration.
1. Mitochondrial Isolation:
* Isolate mitochondria from fresh rat hearts by differential centrifugation.
* Determine the protein concentration of the mitochondrial suspension using a standard assay (e.g., Bradford).
2. Respiration Medium and Substrates:
* Respiration Medium (in mM): 125 KCl, 20 MOPS, 10 Tris-HCl, 2 K₂HPO₄, 0.5 EGTA, pH 7.2.
* Substrates: Prepare stock solutions of substrates for different respiratory complexes (e.g., 1 M pyruvate/0.5 M malate for Complex I; 1 M succinate for Complex II).
3. Oxygen Consumption Measurement:
* Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
* Add the respiration medium to the chambers and allow it to equilibrate to 37°C.
* Add isolated mitochondria (final concentration ~0.25 mg/mL) to the chambers.
* Record the baseline respiration (State 2).
* Add the desired respiratory substrate (e.g., pyruvate/malate).
* Initiate State 3 respiration by adding a defined amount of ADP (e.g., 1 mM).
* Once a stable State 3 respiration rate is established, add 5-HD or 5-HD-CoA at various concentrations to assess their inhibitory effects.
* As a control, measure the effect of decanoate or decanoyl-CoA.
* At the end of the experiment, add an inhibitor of the respiratory chain (e.g., rotenone for Complex I, antimycin A for Complex III) to measure non-mitochondrial oxygen consumption.
4. Data Analysis:
* Calculate the rates of oxygen consumption in different respiratory states.
* Determine the respiratory control ratio (RCR = State 3 / State 4) as an indicator of mitochondrial coupling.
* Quantify the inhibitory effect of 5-HD and its metabolites on State 3 respiration.
Fatty Acid β-Oxidation Enzyme Assay
This protocol outlines a method to measure the activity of medium-chain acyl-CoA dehydrogenase (MCAD) using 5-HD-CoA as a substrate.
1. Enzyme and Substrates:
* Use purified MCAD enzyme.
* Synthesize and purify 5-hydroxydecanoyl-CoA (5-HD-CoA).
* Use decanoyl-CoA as a control substrate.
2. Assay Principle:
* The activity of MCAD is measured spectrophotometrically by following the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, which is reduced by electrons transferred from the FADH₂ cofactor of the enzyme.
3. Assay Procedure:
* Prepare an assay buffer (e.g., 100 mM HEPES, pH 7.6, containing 0.5 mM EDTA).
* In a cuvette, add the assay buffer, the electron acceptor, and the purified MCAD enzyme.
* Initiate the reaction by adding the substrate (5-HD-CoA or decanoyl-CoA) at varying concentrations.
* Monitor the change in absorbance at the appropriate wavelength for the chosen electron acceptor over time.
4. Data Analysis:
* Calculate the initial reaction velocities from the linear portion of the absorbance curves.
* Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
Conclusion
The mechanism of action of 5-Hydroxydecanoate is more intricate than its common designation as a selective mitoKATP channel blocker would suggest. While its inhibitory effect on these channels is a key aspect of its function, particularly in the context of abrogating cardioprotection, its metabolic fate is equally important. The conversion of 5-HD to 5-HD-CoA and the subsequent interference with mitochondrial β-oxidation represent a significant, parallel mechanism that contributes to its overall cellular effects. For researchers, scientists, and drug development professionals, a thorough understanding of this dual mechanism is crucial for the accurate interpretation of experimental results and for the design of future studies utilizing this important pharmacological agent. The data and protocols provided inthis guide aim to facilitate a more nuanced and comprehensive approach to investigating the biological roles of 5-Hydroxydecanoate.
References
- 1. Mitochondrial Reactive Oxygen Species at the Heart of the Matter: New Therapeutic Approaches for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive Oxygen Species Originating from Mitochondria Regulate the Cardiac Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Kir6.2 activation by sulfonylurea receptors: a different mechanism of action for SUR1 and SUR2A subunits via the same residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Blockade of ATP-sensitive potassium channels by 5-hydroxydecanoate suppresses monophasic action potential shortening during regional myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
